4-Oxopiperidine-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxopiperidine-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYNNADLGIPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Oxopiperidine 1 Sulfonyl Fluoride and Analogues
Strategies for Sulfonyl Fluoride (B91410) Moiety Installation
A variety of synthetic strategies have been developed to introduce the sulfonyl fluoride functional group onto different molecular scaffolds. These methods range from the transformation of readily available sulfur-containing precursors to advanced catalytic approaches, offering chemists a versatile toolkit for synthesizing sulfonyl fluoride-containing molecules.
Transformation from Sulfonates and Sulfonic Acids (e.g., One-Pot Cascade Processes)
A direct and efficient method for preparing sulfonyl fluorides involves the conversion of abundant and inexpensive sulfonates or sulfonic acids. nih.govnih.gov A one-pot cascade process has been developed that avoids the use of transition metals. nih.gov This protocol utilizes cyanuric chloride and potassium bifluoride (KHF₂) under mild conditions. nih.gov The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids, facilitates the transformation. nih.gov This method is characterized by its operational simplicity and the use of readily available reagents, making it a practical approach for synthesizing a diverse library of sulfonyl fluorides. nih.govnih.gov
Table 1: One-Pot Synthesis of Sulfonyl Fluorides from Sulfonic Acids
| Entry | Substrate (Sulfonic Acid) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methylbenzenesulfonic acid | 4-Methylbenzenesulfonyl fluoride | 95 |
| 2 | Benzenesulfonic acid | Benzenesulfonyl fluoride | 96 |
| 3 | 4-Methoxybenzenesulfonic acid | 4-Methoxybenzenesulfonyl fluoride | 91 |
| 4 | 4-Chlorobenzenesulfonic acid | 4-Chlorobenzenesulfonyl fluoride | 94 |
| 5 | Naphthalene-2-sulfonic acid | Naphthalene-2-sulfonyl fluoride | 92 |
General conditions: sulfonic acid (2.0 mmol), cyanuric chloride (2.2 mmol), TMAC (5 mol%), CH₃CN (10 mL), then KHF₂ (3.0 eq.), acetone (B3395972) (10 mL). Isolated yields. nih.gov
Electrochemical Oxidative Coupling of Thiols and Disulfides
An environmentally benign approach to sulfonyl fluorides is through the electrochemical oxidative coupling of thiols or disulfides. nih.govnih.govresearchgate.nettue.nl This method employs potassium fluoride (KF) as an inexpensive and safe fluoride source, avoiding the need for additional oxidants or catalysts. nih.govnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. nih.govnih.gov The process involves the anodic oxidation of a thiol to a disulfide, which is then further oxidized to form a radical cation that reacts with fluoride. nih.gov This electrochemical strategy offers a sustainable alternative to traditional methods that often rely on costly and atom-inefficient reagents. nih.gov
Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols
| Entry | Thiol Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiophenol | Benzenesulfonyl fluoride | 99 |
| 2 | 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 96 |
| 3 | 4-Methoxythiophenol | 4-Methoxybenzenesulfonyl fluoride | 37 |
| 4 | 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |
| 5 | Cysteine | (R)-2-amino-3-(fluorosulfonyl)propanoic acid | 19 |
Reaction conditions typically involve the thiol, KF, pyridine (B92270) in a CH₃CN/HCl mixture with a carbon anode and iron cathode. nih.gov
Photoredox-Catalyzed Fluorosulfonylation Reactions
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating radicals under neutral conditions, enabling novel fluorosulfonylation reactions. nih.govacs.orgresearchgate.netresearchgate.netrsc.org One such method is the three-component aminofluorosulfonylation of unactivated olefins. nih.govrsc.org This reaction merges photoredox-catalyzed proton-coupled electron transfer (PCET) activation with radical relay processes to efficiently produce various aliphatic sulfonyl fluorides. nih.govrsc.org The process involves the generation of an amidyl radical, which undergoes intramolecular addition to the olefin, followed by trapping with SO₂ and subsequent fluorine atom transfer from NFSI. nih.gov
Another photoredox-catalyzed approach is the direct allylic C–H fluorosulfonylation of alkenes. acs.org This method provides access to a wide range of allyl sulfonyl fluorides with high regioselectivity and functional group compatibility. acs.org The development of bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, has further expanded the scope of photoredox-catalyzed radical fluorosulfonylation of olefins. researchgate.net
Table 4: Photoredox-Catalyzed Aminofluorosulfonylation of N-Aryl Amides
| Entry | N-Aryl Amide Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-(4-methoxyphenyl)-N-allyl-2-phenylacetamide | Pyrrolidinone-derived sulfonyl fluoride | 85 |
| 2 | N-(4-chlorophenyl)-N-allyl-2-phenylacetamide | Pyrrolidinone-derived sulfonyl fluoride | 72 |
| 3 | N-(p-tolyl)-N-allyl-2-phenylacetamide | Pyrrolidinone-derived sulfonyl fluoride | 81 |
| 4 | N-(4-(trifluoromethyl)phenyl)-N-allyl-2-phenylacetamide | Pyrrolidinone-derived sulfonyl fluoride | 45 |
Conditions typically involve an iridium photocatalyst, a SO₂ surrogate, and a fluorine source under visible light irradiation. rsc.org
Conversion from Sulfonamides via Activated Intermediates
Sulfonamides, which are often readily available, can be converted into sulfonyl fluorides through the activation of the nitrogen-sulfur bond. A practical method involves the use of a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂). researchgate.net In this process, the sulfonamide is activated by the pyrylium salt, leading to the in-situ formation of a sulfonyl chloride intermediate with MgCl₂. This intermediate is then converted to the more stable sulfonyl fluoride by reaction with potassium fluoride (KF). researchgate.net The mild conditions and high chemoselectivity of this protocol make it suitable for the late-stage functionalization of complex molecules containing a sulfonamide group. researchgate.net
Conversely, the activation of the highly stable sulfonyl fluoride bond for the synthesis of sulfonamides often requires harsh conditions, such as strong bases or high temperatures. acs.orgtheballlab.com However, Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been shown to activate sulfonyl fluorides towards nucleophilic attack by amines under milder conditions, highlighting the inherent stability of the S-F bond that these conversion methods must overcome. acs.orgtheballlab.comnih.gov
Table 5: Synthesis of Sulfonyl Fluorides from Sulfonamides
| Entry | Sulfonamide Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzenesulfonamide | Benzenesulfonyl fluoride | 99 |
| 2 | 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl fluoride | 99 |
| 3 | 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl fluoride | 95 |
| 4 | 4-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonyl fluoride | 99 |
Reaction conditions: sulfonamide (1.0 equiv.), Pyry-BF₄ (1.5 equiv.), MgCl₂ (1.5 equiv.), and KF (6.0 equiv.) in MeCN at 60 °C. researchgate.net
Direct Fluorosulfonylation with Fluorosulfonyl Radicals
The direct introduction of the fluorosulfonyl group via radical intermediates represents a concise and efficient strategy for synthesizing sulfonyl fluorides. rsc.org The fluorosulfonyl radical (FSO₂•) can be generated from various precursors and participate in reactions with unsaturated systems like alkenes and alkynes. rsc.orgnih.govnih.gov
For instance, the radical hydro-fluorosulfonylation of unactivated alkenes has been achieved using a redox-active radical precursor, 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI). nih.gov This method provides a straightforward route to aliphatic sulfonyl fluorides and is applicable to the late-stage modification of complex molecules. nih.gov A significant advantage of this system is its ability to perform radical hydro-fluorosulfonylation of alkynes, yielding valuable Z-alkenylsulfonyl fluorides, which are typically more challenging to synthesize than their E-isomers. nih.gov The use of fluorosulfonyl-containing radical reagents offers unique reactivity and advantages in constructing complex organic molecules. dntb.gov.ua
Utilization of Sulfuryl Fluoride (SO2F2) as a Reagent
Sulfuryl fluoride (SO2F2) has emerged as a valuable reagent for the synthesis of sulfonyl fluorides, including N-sulfonyl fluorides derived from secondary amines like 4-piperidone (B1582916). This method offers a direct route to the sulfonyl fluoride moiety from the corresponding amine.
The reaction of secondary amines with sulfuryl fluoride typically proceeds in the presence of a base to neutralize the hydrogen fluoride generated during the reaction. A multicomponent reaction involving the in-situ generation of aryne precursors, secondary amines, and SO2F2 has been reported for the synthesis of aryl sulfonyl fluorides mdpi.com. More directly, alkyl, aryl, and heteroaryl Grignard reagents can react with SO2F2 to afford the corresponding sulfonyl fluorides in moderate to good yields mdpi.com. This approach could be conceptually applied to a pre-formed piperidine (B6355638) derivative.
A general protocol involves the reaction of a secondary amine, such as 4-piperidone hydrochloride, with sulfuryl fluoride gas in a suitable solvent, often in the presence of a tertiary amine base like triethylamine. The reaction progress can be monitored by standard analytical techniques, and the desired N-sulfonyl fluoride can be isolated and purified using chromatographic methods.
| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |
| Secondary Amine | SO2F2 | Triethylamine | Acetonitrile | N-Sulfonyl fluoride | Moderate to Good | Conceptual |
| Grignard Reagent | SO2F2 | - | THF | Sulfonyl fluoride | Moderate to Good | mdpi.com |
Approaches for the 4-Oxopiperidine Core Formation
The 4-oxopiperidine skeleton is a common structural motif in many biologically active compounds, and numerous synthetic methods have been developed for its construction. These methods can be broadly categorized into several key strategies.
Intramolecular cyclization reactions provide a powerful tool for the construction of the 4-oxopiperidine ring. These reactions typically involve the cyclization of a linear precursor containing both the nitrogen atom and a suitable reactive group.
One such approach is the intramolecular cyclization of amino acid-derived diazoketones, which can be catalyzed by Brønsted acids under metal-free conditions to form oxazinanones, which are related heterocyclic structures frontiersin.orgresearchgate.net. While not directly yielding a 4-piperidone, this highlights the principle of intramolecular cyclization of nitrogen-containing precursors. A more direct approach involves the tandem addition-cycloaddition reaction of oximes with 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) as a method for 4-piperidone synthesis dtic.mil. Additionally, the cyclization of aminoallenes in the presence of p-toluenesulfonic acid can smoothly yield 4-piperidone precursors dtic.mil.
Radical cyclization reactions offer a versatile method for the formation of piperidine rings, including the 4-oxopiperidone core. These reactions typically involve the generation of a radical on a nitrogen-containing substrate, which then undergoes an intramolecular cyclization.
A notable example is the synthesis of 2,4-disubstituted piperidines through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates nih.gov. The diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) as the radical mediator nih.gov. This method provides a pathway to piperidine derivatives that could potentially be oxidized to the corresponding 4-piperidones.
Reductive hydroamination followed by cyclization presents an efficient cascade approach to the synthesis of piperidine derivatives. This strategy involves the initial addition of an amine to an unsaturated system, followed by an intramolecular cyclization. While specific examples leading directly to 4-oxopiperidines are less common in the provided search results, the general principle is well-established for the synthesis of other heterocyclic systems dicp.ac.cn. A concise and high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones nih.gov.
The catalytic hydrogenation of pyridine derivatives is a widely used and efficient method for the synthesis of the piperidine ring. Specifically, the reduction of 4-hydroxypyridine (B47283) or its tautomer, 4-pyridone, provides a direct route to 4-hydroxypiperidine (B117109), which is in equilibrium with 4-oxopiperidine.
4-Hydroxypyridine exists in tautomeric equilibrium with 4-pyridone chemtube3d.com. The hydrogenation of 3- and 4-hydroxypyridines can be challenging but has been successfully achieved using platinum group metal catalysts in the presence of a lower saturated aliphatic monocarboxylic acid anhydride (B1165640), followed by hydrolysis google.com. This method stabilizes the enol form as an ester, facilitating the hydrogenation.
Furthermore, the asymmetric hydrogenation of N-benzyl pyridinium (B92312) salts, catalyzed by iridium or rhodium complexes, provides access to chiral piperidines dicp.ac.cnnih.govacs.orgunimi.it. This method can be applied to synthesize a variety of substituted piperidines with high enantioselectivity.
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
| 4-Hydroxypyridine | Platinum group metal | Acetic anhydride, H2, then hydrolysis | 4-Hydroxypiperidine | - | google.com |
| N-Benzylpyridinium salt | [RhCp*Cl2]2/KI | HCOOH/Et3N | N-Benzylpiperidine | Good | dicp.ac.cn |
| N-Benzyl-α-heteroarylpyridinium salt | [Ir(COD)Cl]2/MeO-BoQPhos | H2 | Chiral α-heteroarylpiperidine | High | nih.gov |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like polysubstituted piperidines from simple starting materials in a single step. The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that directly yields 4-piperidones drugfuture.comwikipedia.orgwikipedia.orgsynarchive.comchempedia.info.
This reaction involves the condensation of two equivalents of an aldehyde, one equivalent of a β-keto ester (like diethyl acetonedicarboxylate), and an amine (such as ammonia (B1221849) or a primary amine) drugfuture.comwikipedia.org. The reaction is typically carried out in water or alcohol at room temperature and produces symmetrically substituted 4-piperidones wikipedia.org.
Another multicomponent approach involves the reaction of N-benzyl-4-piperidinone with aniline (B41778) and trimethylsilyl (B98337) cyanide to furnish an α-aminonitrile, which is a precursor in the synthesis of the opioid carfentanil nih.gov. A pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid has also been developed for the synthesis of highly functionalized piperidines acs.org.
| Reaction Name | Components | Product | Reference |
| Petrenko-Kritschenko | 2 x Aldehyde, β-Keto ester, Amine | 4-Piperidone | drugfuture.comwikipedia.orgsynarchive.com |
| Strecker-type | N-benzyl-4-piperidinone, Aniline, Trimethylsilyl cyanide | α-Aminonitrile | nih.gov |
| Pseudo five-component | Aromatic aldehyde, Ammonium acetate, β-Nitrostyrene, Meldrum's acid | Polysubstituted piperidine | acs.org |
Convergent and Divergent Synthesis of 4-Oxopiperidine-1-sulfonyl Fluoride Architectures
Convergent and divergent strategies offer flexible pathways to construct the this compound scaffold and its derivatives. Convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the final stages. In contrast, divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different products.
Integration of Sulfonyl Fluoride Formation with Piperidine Ring Construction
The integration of sulfonyl fluoride formation with the construction of the piperidine ring represents an efficient approach to the target molecule. This can be achieved by utilizing starting materials that already contain the sulfonyl fluoride moiety or by designing cyclization reactions that simultaneously form the heterocyclic ring and incorporate the N-sulfonyl fluoride group.
One potential convergent approach involves a multicomponent reaction. For instance, the union of aromatic imines, conjugated alkynes, and aldehydes can lead to highly substituted piperidines in a stereoselective manner. While not explicitly demonstrated for this compound, this methodology provides a framework for assembling the core piperidine structure which could then be N-functionalized.
Another strategy involves the cyclization of linear precursors. For example, intramolecular cyclization of amino-aldehydes can be catalyzed by transition metals to form piperidines. A precursor containing a sulfonyl fluoride group on the nitrogen atom could potentially undergo such a cyclization to directly afford the desired product.
| Precursor Type | Cyclization Strategy | Catalyst/Reagent | Product Type |
| Amino-aldehyde with N-SO2F | Reductive amination | Metal catalyst (e.g., Iridium) | Substituted piperidine-1-sulfonyl fluoride |
| N-allenamides and alkene-tethered oximes | Gold-catalyzed annulation | Gold(I) complex | Substituted piperidine |
Late-Stage Functionalization Strategies for Complex 4-Oxopiperidine Derivatives
Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into a molecular scaffold at a late point in the synthetic sequence. This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis of each compound. For complex 4-oxopiperidine derivatives, LSF can be employed to modify the piperidine ring or introduce various substituents.
One of the most common methods for synthesizing sulfonyl fluorides is the conversion of sulfonyl chlorides using a fluoride source. A pre-formed 4-oxopiperidine ring can be treated with sulfuryl chloride followed by a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF2) to yield the N-sulfonyl fluoride.
Another approach is the direct conversion of sulfonamides to sulfonyl fluorides. This is particularly useful as sulfonamides are often stable and can be carried through several synthetic steps before being converted to the more reactive sulfonyl fluoride in a late-stage transformation. Reagents such as pyrylium tetrafluoroborate (B81430) in the presence of a chloride and fluoride source can effect this transformation.
Furthermore, the synthesis of sulfonyl fluorides from sulfonic acids or their salts offers another avenue. This transformation can be achieved using reagents like thionyl fluoride or Xtalfluor-E®, providing a direct route from readily available starting materials to the desired sulfonyl fluoride.
The reaction of secondary amines with sulfuryl fluoride (SO2F2) gas is a direct method for the preparation of N-sulfonyl fluorides. 4-Piperidone hydrochloride could potentially be reacted with SO2F2 in the presence of a base to afford this compound.
Below is a table summarizing various late-stage functionalization approaches for the synthesis of sulfonyl fluorides, which could be applied to a 4-oxopiperidine precursor.
| Starting Material | Reagent(s) | Product | Key Features |
| Sulfonyl chloride | KF, 18-crown-6 | Sulfonyl fluoride | Efficient chlorine-fluorine exchange. |
| Sulfonamide | Pyry-BF4, MgCl2, KF | Sulfonyl fluoride | Mild conditions, suitable for complex molecules. |
| Sulfonic acid/salt | Thionyl fluoride or Xtalfluor-E® | Sulfonyl fluoride | Direct conversion from stable precursors. |
| Secondary amine | Sulfuryl fluoride (SO2F2), Base | N-Sulfonyl fluoride | Direct and atom-economical. |
These late-stage functionalization methods, coupled with diverse strategies for constructing the piperidine ring, provide a versatile toolbox for the synthesis of this compound and a wide array of its complex derivatives.
Reactivity and Mechanistic Investigations of 4 Oxopiperidine 1 Sulfonyl Fluoride
Chemical Reactivity Profile of the Sulfonyl Fluoride (B91410) Group
The sulfonyl fluoride (SO₂F) group is a key electrophilic "warhead" that has gained prominence in chemical biology and drug discovery. whiterose.ac.uknih.gov Its reactivity is a balance between stability, particularly in aqueous environments, and the ability to react with specific biological nucleophiles. nih.govbldpharm.com Unlike sulfonyl chlorides, the sulfur(VI)-fluoride bond is highly resistant to reduction and homolytic cleavage, making it robust in biological systems. bldpharm.comnih.gov
The sulfonyl fluoride group is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions noted for their reliability and broad scope. nih.govsigmaaldrich.comresearchgate.net This chemistry involves the substitution of the fluoride atom on the sulfur(VI) center by a suitable nucleophile. nih.gov The process is characterized by high efficiency, simple reaction conditions, and tolerance for a wide range of functional groups. sigmaaldrich.comresearchgate.net
Alkyl sulfonyl fluorides, such as the one in 4-oxopiperidine-1-sulfonyl fluoride, are generally less electrophilic than their aryl counterparts. d-nb.info Their reactions with nucleophiles like aliphatic alcohols and primary amines can be challenging, often requiring basic conditions to proceed efficiently. nih.govd-nb.info However, the use of a complementary base can significantly lower the reaction barrier by increasing the nucleophilicity of the amine. nih.gov The stability of the fluoride leaving ion, often facilitated by proton or silicon centers, is a key factor in the forward reaction. bldpharm.comnih.gov SuFEx reactions have been successfully employed with a variety of nucleophiles including amines, phenols (via silyl (B83357) ethers), and thiols. researchgate.netnih.govd-nb.info
Sulfonyl fluorides are recognized for their ability to covalently modify multiple nucleophilic amino acid residues, making them valuable tools for developing chemical probes and covalent inhibitors. nih.govacs.orgnih.govenamine.net This broad reactivity profile allows them to target proteins that may lack a suitably positioned cysteine residue. nih.govrsc.org
Studies using amino acid mimics have shown that sulfonyl fluorides form stable adducts with the side chains of tyrosine and lysine (B10760008). acs.orgrsc.orgresearchgate.net The reactivity order with N-acetylated amino acids at physiological pH is generally N-Ac-Cys > N-Ac-Tyr > N-α-Ac-Lys > N-Ac-His. nih.gov While the reaction with cysteine is rapid, the resulting thiosulfonate ester adduct is often unstable. acs.orgnih.govrsc.org In contrast, the sulfonate ester formed with tyrosine and the sulfonamide formed with lysine are stable, making these residues primary targets for durable covalent modification. acs.orgrsc.orgresearchgate.net Sulfonyl fluorides have been shown to react with serine, threonine, and histidine residues as well. nih.govnih.gov
This reactivity has been exploited to target a range of proteins. For instance, sulfonyl fluoride-based probes have been used to covalently modify carbonic anhydrase II and various kinases. nih.gov Chemoproteomic platforms using chiral sulfonyl fluoride probes have successfully identified hundreds of ligandable tyrosines and lysines in intact cells, leading to the discovery of covalent modifiers for targets like the epigenetic regulator WDR5 and the immuno-oncology target APMAP. nih.gov
| Nucleophilic Amino Acid Mimic | Reaction Product | Adduct Stability | Relative Reactivity |
|---|---|---|---|
| N-Acetyltyrosine | Sulfonate Ester | Stable acs.orgrsc.orgresearchgate.net | High nih.gov |
| N-Acetyllysine | Sulfonamide | Stable acs.orgrsc.orgresearchgate.net | Moderate nih.gov |
| N-Acetylcysteine | Thiosulfonate Ester | Unstable acs.orgrsc.orgresearchgate.net | Very High nih.gov |
| N-Acetylhistidine | Sulfonyl-histidine | Stable | Low nih.gov |
| Serine/Threonine | Sulfonate Ester | Stable | Context-dependent nih.gov |
The reactivity and stability of the sulfonyl fluoride group are significantly influenced by both electronic and steric factors. acs.orgresearchgate.netnih.gov Adjusting these properties allows for the fine-tuning of the warhead's reactivity to achieve optimal rates of protein modification while minimizing undesirable side reactions like hydrolysis. rsc.org
The sulfur(VI)-fluoride bond is characterized by its high thermodynamic stability and resistance to reductive cleavage, a key advantage over the more fragile sulfur(VI)-chloride bond. bldpharm.comnih.gov The cleavage of the S-F bond is exclusively heterolytic, which prevents the formation of radical species via simple reduction and contributes to its stability in biological environments. nih.govbldpharm.com
Despite this inherent stability, sulfonyl fluoride precursors can be engaged in radical pathways under specific catalytic conditions. Recent synthetic advancements have utilized photoredox and electrochemical methods to generate sulfonyl radicals. nih.govthieme-connect.comchemrxiv.orgtue.nl For example, fluorosulfonyl radicals can be generated from precursors like sulfuryl chlorofluoride (FSO₂Cl) via photoredox catalysis and subsequently used in the fluorosulfonylation of alkenes and alkynes. thieme-connect.com Similarly, electrochemical oxidation of sulfonyl hydrazides or thiols can produce sulfonyl radicals, which then react with a fluoride source to form sulfonyl fluorides. tue.nlrsc.org These methods represent pathways to synthesize sulfonyl fluorides rather than a typical reaction of the sulfonyl fluoride group itself, but they underscore the involvement of sulfonyl radical intermediates in the broader chemistry of this functional group. colab.wsnih.gov
Reactivity of the 4-Oxopiperidine Moiety
The 4-oxopiperidine ring system is a versatile scaffold in medicinal chemistry and organic synthesis. Its reactivity is centered on the ketone functionality at the C-4 position, which serves as a handle for a variety of chemical transformations and derivatizations.
The ketone group in the 4-oxopiperidine moiety is an electrophilic center that readily undergoes reactions with nucleophiles. vulcanchem.com This allows for extensive modification of the piperidine (B6355638) core.
Reduction: The ketone can be reduced to a secondary alcohol, yielding the corresponding 4-hydroxypiperidine (B117109) derivative. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165). mdpi.com Catalytic hydrogenation, using catalysts like platinum or Raney nickel, is also an effective method for this transformation. google.com Under specific acidic conditions with catalytic hydrogenation, the reduction can proceed further to completely remove the oxygen atom, resulting in a piperidine ring unsubstituted at the 4-position. google.com Asymmetric reduction, for instance using baker's yeast, can provide stereoselective access to chiral 4-hydroxypiperidine derivatives. nih.govnottingham.ac.uk
Derivatization: The ketone offers a site for numerous derivatization reactions.
Ketalization: It can be protected as an acetal (B89532) or ketal, for example, by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS). uark.edu
Oximation: Reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding 4-oxime derivative. mdpi.com
Wittig Reaction: The ketone can be converted to an exocyclic methylene (B1212753) group (C=CH₂) via the Wittig reaction using a phosphonium (B103445) ylide like methyltriphenylphosphonium (B96628) bromide. unipa.it
Annulation and Cyclization: The ketone can participate in cyclocondensation reactions, such as the Mannich reaction with an aldehyde and a primary amine, to form bicyclic structures like 3,7-diazabicyclo[3.3.1]nonanes. ect-journal.kz
α-Alkylation: The α-protons adjacent to the ketone are acidic and can be removed by a base, allowing for alkylation at the C-3 and C-5 positions. For example, α-methylation can be achieved to introduce "magic methyl" groups. sci-hub.se
| Transformation | Reagents/Conditions | Product |
|---|---|---|
| Reduction to Alcohol | Sodium borohydride (NaBH₄) mdpi.com | 4-Hydroxypiperidine derivative |
| Full Reduction (Deoxygenation) | Catalytic Hydrogen (e.g., Pt, Pd) in acid google.com | Piperidine derivative |
| Oximation | Hydroxylamine hydrochloride (NH₂OH·HCl), base mdpi.com | 4-Oxime derivative |
| Wittig Olefination | Methyltriphenylphosphonium bromide, base unipa.it | 4-Methylene-piperidine derivative |
| Ketal Protection | Ethylene glycol, acid catalyst (PPTS) uark.edu | 4,4-Ethylenedioxy-piperidine derivative |
| α-Methylation | Base, methylating agent sci-hub.se | 3-Methyl-4-oxopiperidine derivative |
| Mannich Cyclocondensation | Formaldehyde, primary amine ect-journal.kz | Diazabicyclo[3.3.1]nonane derivative |
Reactions at the Nitrogen Atom of the Piperidine Ring (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the piperidine ring in this compound, being a secondary amine, is nucleophilic and can participate in various reactions, including N-alkylation and N-acylation. However, the reactivity of this nitrogen is modulated by the strongly electron-withdrawing sulfonyl fluoride group attached to it. This group decreases the electron density on the nitrogen, thereby reducing its nucleophilicity compared to a simple N-alkyl piperidine.
N-Alkylation: The selective N-alkylation of amides and related structures can be challenging, often leading to a mixture of N- and O-alkylated products. In the case of this compound, N-alkylation would involve the reaction with an alkyl halide or another electrophilic alkylating agent. The reaction would likely require a base to deprotonate the nitrogen, forming a more nucleophilic amide anion. However, the choice of base and reaction conditions would be critical to avoid side reactions, such as elimination or reaction at the carbonyl group. While direct examples of N-alkylation on this compound are not prevalent in the literature, related nickel-catalyzed decarbonylative alkylations of aroyl fluorides have been reported, showcasing C-F bond activation and subsequent alkylation.
N-Acylation: N-acylation of the piperidine nitrogen would introduce an acyl group, forming a sulfonamide derivative. This reaction would typically proceed by treatment with an acyl chloride or anhydride (B1165640) in the presence of a base. Similar to N-alkylation, the reduced nucleophilicity of the nitrogen atom must be considered.
A related reaction is the synthesis of N-(4-ethynylphenyl)-4-oxopiperidine-1-sulfonimidoyl fluoride from an iminosulfur oxydifluoride and 4-piperidone (B1582916) hydrochloride monohydrate. This transformation highlights that the nitrogen atom can be functionalized, even when part of a more complex sulfonyl-containing moiety.
Stereoselective Transformations on the Piperidine Ring
The carbonyl group at the C-4 position of the piperidine ring provides a key site for stereoselective transformations, allowing for the introduction of new stereocenters. These transformations are crucial for the synthesis of chiral piperidine derivatives, which are important scaffolds in medicinal chemistry.
Stereoselective Reduction: The ketone can be reduced to a hydroxyl group, creating a chiral center at the C-4 position. The stereochemical outcome of this reduction can be controlled by using various chiral reducing agents or catalysts. For instance, stereoselective hydrogenation of unsaturated piperidinones has been used to produce cis-configured 2,4-disubstituted 1-alkylpiperidines. While specific examples for this compound are scarce, the principles of stereoselective ketone reduction are well-established and could be applied to this substrate. The choice of reducing agent (e.g., chiral boranes, enzymes) and reaction conditions would determine the facial selectivity of the hydride attack on the carbonyl carbon.
Other Stereoselective Reactions: Beyond reduction, the ketone can be a handle for other stereoselective additions. For example, enantioselective additions of organometallic reagents to the carbonyl group can generate tertiary alcohols with high stereocontrol. Furthermore, the ketone can be converted to an enolate or enamine, which can then participate in stereoselective alkylation or aldol (B89426) reactions, introducing substituents at the C-3 and C-5 positions. The stereoselectivity of these reactions is often guided by chiral auxiliaries or catalysts.
The inherent chirality of sulfonimidoyl fluorides, which are related to sulfonyl fluorides, has been exploited in the development of chiral, selective serine protease inhibitors, underscoring the importance of stereochemistry in the biological activity of such compounds.
Mechanistic Pathways of Key Transformations
Detailed Mechanistic Insights into SuFEx Reactions (e.g., SN2-type, Elimination-Addition Pathways)
Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction characterized by the reliable and selective formation of S-N and S-O bonds from sulfonyl fluorides. The reactivity of sulfonyl fluorides in these transformations can proceed through different mechanistic pathways.
SN2-type Mechanism: Nucleophilic substitution at a sulfonyl fluoride can occur via a direct, backside attack on the sulfur atom, displacing the fluoride ion in a single concerted step. This is analogous to a classical SN2 reaction at a carbon center. The feasibility of this pathway is influenced by the steric hindrance around the sulfur atom and the nucleophilicity of the attacking species.
Elimination-Addition Pathway: An alternative mechanism involves an initial elimination of fluoride to generate a highly reactive sulfene (B1252967) intermediate (R1R2C=SO2), which then undergoes a rapid addition of the nucleophile. This pathway is more likely for sulfonyl fluorides with an α-hydrogen that can be abstracted by a base.
Computational studies on the reaction of aromatic sulfonyl fluorides have explored both direct substitution and an elimination-addition pathway involving a trigonal bipyramidal intermediate. The specific pathway that is favored depends on the substrate, nucleophile, and reaction conditions.
Role of Catalysis in Enhancing or Directing Reactivity (e.g., Lewis Acid Catalysis, Photoredox Mechanisms)
Catalysis plays a pivotal role in modulating the reactivity of sulfonyl fluorides, enabling transformations that are otherwise difficult or require harsh conditions.
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Derivatization and Scaffold Diversification Strategies
Covalent Ligation and Conjugation via Sulfonyl Fluoride (B91410) Linkages
The sulfonyl fluoride (SO₂F) moiety is a key functional group that acts as a covalent warhead, capable of reacting with nucleophilic amino acid residues within protein binding sites. sigmaaldrich.comjenabioscience.com This "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry is a powerful tool for creating stable, covalent linkages. sigmaaldrich.commdpi.com Unlike more common electrophiles like acrylamides that primarily target cysteine, sulfonyl fluorides can engage a broader range of residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. jenabioscience.commdpi.comnih.gov This expanded reactivity profile significantly increases the probability of achieving covalent modification of a target protein, even in binding pockets that lack a cysteine residue. nih.govnih.gov
The reactivity of the sulfonyl fluoride group is well-balanced; it is stable enough to be compatible with aqueous environments and resistant to hydrolysis under physiological conditions, yet reactive enough to form covalent bonds with biological nucleophiles. sigmaaldrich.combiorxiv.org This stability and selective reactivity make it an ideal component for designing covalent inhibitors and chemical probes. biorxiv.orgrsc.org For instance, aryl sulfonyl fluorides have been successfully used to form covalent bonds with tyrosine and serine residues in protein targets, demonstrating the utility of this warhead in drug design. nih.govbiorxiv.org
Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Moieties
| Nucleophilic Residue | Type of Linkage Formed | Reference |
| Serine (Ser) | Sulfonate Ester | jenabioscience.comnih.gov |
| Threonine (Thr) | Sulfonate Ester | mdpi.comnih.gov |
| Tyrosine (Tyr) | Sulfonate Ester | mdpi.comnih.govnih.gov |
| Lysine (Lys) | Sulfonamide | mdpi.comnih.gov |
| Histidine (His) | Sulfonyl-imidazole | nih.govrsc.org |
| Cysteine (Cys) | Thiosulfonate Ester | mdpi.com |
Functionalization at the 4-Oxopiperidine Carbonyl Group
The ketone at the C-4 position of the piperidine (B6355638) ring is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold. Standard carbonyl chemistry can be employed to generate a wide array of derivatives. For example, reductive amination can be used to introduce substituted amine functionalities, while Wittig-type reactions or Horner-Wadsworth-Emmons reactions can convert the carbonyl into an exocyclic double bond, which can be further functionalized.
Addition of organometallic reagents, such as Grignard or organolithium compounds, to the carbonyl group yields tertiary alcohols. caltech.edu These alcohols can serve as handles for further modification or can be important for establishing new hydrogen bond interactions within a protein binding site. The carbonyl group can also be converted into a spirocyclic system, a strategy often employed to increase the three-dimensionality and novelty of a chemical scaffold. researchgate.net For example, reaction with a suitable bis-nucleophile can lead to the formation of spiro-heterocycles.
N-Substitution and Ring Modifications of the Piperidine Core
The piperidine nitrogen, after the sulfonyl fluoride group has been attached, is a sulfonamide. While direct N-alkylation is not feasible, the parent 4-oxopiperidine can be functionalized at the nitrogen atom before the introduction of the sulfonyl fluoride moiety. A wide variety of substituents can be introduced at the nitrogen of the piperidine ring, which can significantly influence the molecule's physicochemical properties and biological activity. mdpi.com These N-substituents can be used to explore different regions of a binding pocket or to modulate properties such as solubility and cell permeability.
Furthermore, modifications to the piperidine ring itself, such as the introduction of substituents at the C-2, C-3, C-5, or C-6 positions, can create stereochemical complexity and lead to more specific interactions with a target protein. uni-regensburg.de Ring distortion or expansion strategies can also be employed to create novel heterocyclic systems based on the piperidine core. google.com
Generation of Complex Molecular Architectures and 3D Scaffolds Utilizing 4-Oxopiperidine-1-sulfonyl Fluoride
The inherent functionality of this compound makes it an excellent starting point for the synthesis of complex, three-dimensional (3D) molecular scaffolds. whiterose.ac.uk Medicinal chemistry has increasingly focused on moving away from flat, aromatic structures towards more 3D-shaped molecules, which can offer improved selectivity and physicochemical properties. researchgate.net
The piperidine ring provides a non-planar core, and its various functionalization points can be used to build out in different vectors. For example, intramolecular cyclization reactions can be designed to create bicyclic or bridged systems. mdpi.com The combination of functionalization at the C-4 carbonyl and diversification of substituents on the piperidine ring can lead to highly complex and diverse molecular shapes. whiterose.ac.uk Multicomponent reactions offer an efficient way to rapidly build molecular complexity from simple starting materials, and the 4-oxopiperidine scaffold is well-suited for such strategies. rug.nl
Development of Chemical Probes and Activity-Based Tools through Derivatization
The covalent reactivity of the sulfonyl fluoride group makes this compound an ideal platform for the development of chemical probes and activity-based probes (ABPs). nih.govfrontiersin.org These tools are invaluable for target identification, validation, and studying enzyme function in complex biological systems. nih.gov
A typical chemical probe consists of a ligand for binding, a reactive group for covalent attachment, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. frontiersin.org By derivatizing the 4-oxopiperidine scaffold with a reporter tag, either through the C-4 position or other positions on the ring, a versatile ABP can be created. The sulfonyl fluoride acts as the reactive group, covalently labeling the target protein. mdpi.com These probes can be used to identify the protein targets of a bioactive compound, map active sites, and assess enzyme activity in native biological contexts. rsc.orgnih.gov
Table 2: Components of an Activity-Based Probe Derived from this compound
| Probe Component | Function | Corresponding Moiety | Reference |
| Ligand | Confers selectivity for the protein of interest | The derivatized piperidine scaffold | frontiersin.org |
| Reactive Group | Forms a covalent bond with the target protein | Sulfonyl Fluoride (-SO₂F) | mdpi.comnih.gov |
| Reporter Group | Enables visualization and/or enrichment | Fluorophore, Biotin, or Alkyne/Azide for click chemistry | frontiersin.org |
Strategies for Creating Structurally Diverse Libraries
To effectively explore chemical space and increase the chances of discovering novel bioactive molecules, the generation of structurally diverse chemical libraries is essential. nih.gov The this compound scaffold is an excellent starting point for library synthesis due to its multiple, orthogonal points for diversification.
Library design strategies can focus on systematically varying the substituents at different positions of the molecule. For example, a library could be created by:
Varying substituents at the C-4 position: A collection of different amines could be used in reductive amination reactions to create a library of 4-amino-piperidine derivatives.
Introducing diversity through N-substitution of the parent piperidone: Before adding the sulfonyl fluoride group, a library of N-substituted 4-piperidones can be generated, which are then converted to the final sulfonyl fluorides.
Building a library of spirocyclic compounds: Reacting the C-4 ketone with a variety of bis-nucleophilic reagents can generate a library of spiro-heterocycles.
These strategies allow for the creation of libraries with high structural and functional diversity, which are crucial for fragment-based drug discovery and high-throughput screening campaigns. nih.govdtu.dk
Advanced Applications in Organic Synthesis and Chemical Biology
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
4-Oxopiperidine-1-sulfonyl fluoride (B91410) serves as a versatile building block in the synthesis of complex organic molecules. Its bifunctional nature allows for a variety of chemical transformations. The ketone group can undergo classical reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations to introduce molecular diversity. Simultaneously, the sulfonyl fluoride moiety provides a stable yet reactive handle for forming sulfonamide, sulfonate ester, or other sulfur(VI) linkages, often under mild conditions. d-nb.inforesearchgate.net This dual reactivity makes it a valuable synthon for constructing intricate molecular architectures found in medicinally relevant compounds and functional materials. For instance, it can be incorporated into larger scaffolds through reactions at the ketone position, with the sulfonyl fluoride group reserved for late-stage functionalization or for acting as a reactive handle in subsequent transformations. researchgate.net
Role in Modular Intermolecular Connections Beyond Traditional SuFEx
While the sulfonyl fluoride group is a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the application of 4-oxopiperidine-1-sulfonyl fluoride and related structures extends to modular intermolecular connections that go beyond the traditional scope of SuFEx. nih.govcshl.edu The reactivity of the sulfonyl fluoride can be finely tuned, allowing for selective reactions with a variety of nucleophiles. rsc.org This has been exploited in the development of novel ligation strategies for connecting different molecular fragments. The piperidine (B6355638) scaffold provides a defined three-dimensional orientation for these connections, which can be crucial for the function of the final molecule. This modular approach is particularly valuable in fragment-based drug discovery and the construction of libraries of compounds with diverse functionalities.
Contributions to Polymer Science and Materials Science
The principles of SuFEx chemistry, which heavily rely on sulfonyl fluorides, have found significant applications in polymer and materials science. google.comsioc-journal.cn While direct polymerization of this compound itself is not extensively documented, the broader class of sulfonyl fluorides is used to create novel polymers with unique properties. researchgate.net For example, monomers containing sulfonyl fluoride groups can be polymerized to create materials that can be subsequently modified through SuFEx reactions, allowing for the creation of functionalized polymers with tailored properties. chemrxiv.org The incorporation of the piperidone motif could introduce desirable characteristics such as altered solubility, polarity, and potential for hydrogen bonding within the polymer matrix. The development of fluoropolymers, a class of materials known for their chemical resistance and thermal stability, also involves monomers with fluorine-containing groups. semanticscholar.org
Application in Radiochemistry and 18F Labeling
The sulfonyl fluoride group has emerged as a valuable functional group in the field of radiochemistry, particularly for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([18F]) for Positron Emission Tomography (PET) imaging. d-nb.infonih.gov The development of methods for the radiosynthesis of [18F]sulfonyl fluorides has opened up new avenues for creating PET tracers. semanticscholar.org Although direct [18F] labeling of this compound is not a primary focus in the reviewed literature, the general strategies for labeling sulfonyl fluorides are relevant. These methods often involve the reaction of a precursor with [18F]fluoride. cas.cnorganic-chemistry.org The resulting [18F]-labeled sulfonyl fluorides can then be used to tag biomolecules or other molecules of interest for in vivo imaging. The stability and reactivity of the S-F bond are critical considerations in the design of these radiotracers. semanticscholar.org
Design of Covalent Modifiers for Biomolecular Systems
Sulfonyl fluorides are increasingly recognized as "warheads" for the design of covalent inhibitors that can target specific amino acid residues in proteins. wuxiapptec.comnih.gov Unlike more common electrophiles that target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic residues, including tyrosine, lysine (B10760008), serine, and threonine. rsc.orgnih.govjenabioscience.com This expands the repertoire of "druggable" targets. nih.gov The piperidone scaffold of this compound can serve as a recognition element, directing the sulfonyl fluoride warhead to the binding site of a target protein. By forming a stable covalent bond, these modifiers can lead to prolonged and potent inhibition of protein function. nih.govchemrxiv.org This strategy has been successfully applied in the development of inhibitors for a variety of protein classes. nih.govfudan.edu.cn
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Application Highlight |
| This compound | 2309476-52-4 | C5H8FNO3S | Building block for complex molecule synthesis sigmaaldrich.com |
| Ethenesulfonyl fluoride (ESF) | C2H3FO2S | Reagent for installing the SO2F group sigmaaldrich.com | |
| 1,2-Dibromoethane-1-sulfonyl fluoride (DESF) | C2H3Br2FO2S | Precursor to the SuFEx connector, BESF nih.gov | |
| 4-Vinylbenzenesulfonyl fluoride (VBSF) | C8H7FO2S | Monomer for RAFT polymerization and SuFEx modification chemrxiv.org | |
| 2-(Chloromethyl)pyridine-4-sulfonyl fluoride | 2228693-04-5 | C6H5ClFNOS | Building block in organic synthesis and covalent inhibitor design |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the intricate details of chemical reactions. For 4-Oxopiperidine-1-sulfonyl fluoride (B91410), DFT calculations are instrumental in modeling its reactivity, particularly in reactions involving the sulfonyl fluoride (SO₂F) group, such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reaction. sigmaaldrich.com
Researchers utilize DFT to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves optimizing the geometries of reactants, products, and, crucially, the transition states that connect them. For instance, in the reaction of 4-Oxopiperidine-1-sulfonyl fluoride with a nucleophile, DFT can model the nucleophilic attack at the electrophilic sulfur atom. Calculations can determine the structure of the transition state and its associated activation energy, which is a key determinant of the reaction rate. chemrxiv.org
Energy profile calculations, often performed at levels of theory like M06-2X with appropriate basis sets (e.g., 6-311G(d,p)) and a solvent model, can reveal whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net These computational studies can also predict the diastereoselectivity of reactions, for example, by calculating the energy differences between transition states leading to different stereoisomers. chemrxiv.org Furthermore, DFT is used to compute orbital analyses, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic nature of the interactions driving the reaction. researchgate.net Such analyses provide a quantitative basis for understanding how the molecule will interact with other reagents. researchgate.netresearchgate.net The lifetimes of transition states, which are typically on the femtosecond timescale of bond vibrations, can also be investigated through advanced computational methods, highlighting that they are dynamic species rather than stable complexes. nih.gov
Conformational Analysis and Energetics of Fluorinated Piperidine (B6355638) Systems
The three-dimensional structure of the piperidine ring is critical to its chemical and biological function. Computational methods are essential for analyzing the conformational preferences and energetics of fluorinated piperidine systems. The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain.
Studies on related fluorinated piperidines have revealed a fascinating and often counter-intuitive preference for the fluorine atom to occupy an axial position, a phenomenon that can be rationalized through computational analysis. beilstein-journals.org This preference is attributed to a combination of stabilizing electronic effects, including hyperconjugation and charge-dipole interactions. researchgate.netd-nb.infonih.gov Specifically, delocalization of electron density from an axial C-H or C-C bond into the antibonding orbital of the C-F bond (σ→σ* hyperconjugation) can stabilize the axial conformer. beilstein-journals.org
DFT computations (e.g., at the M06-2X/def2-QZVPP level) are used to calculate the relative free energies (ΔG) of different conformers in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). nih.gov These calculations consistently show that solvation and solvent polarity play a major role in determining conformational equilibrium. d-nb.infonih.govnih.gov For example, the stability of the more polar axial conformer often increases with rising solvent polarity. d-nb.info While the sulfonyl fluoride group is not a simple fluorine substituent, the principles governing the conformation of the piperidine ring remain applicable, with the bulky and electronegative SO₂F group significantly influencing the ring's geometry and the energetic landscape of its conformers.
Table 1: Calculated Free Enthalpy Differences (ΔG, kcal/mol) for Axial vs. Equatorial Conformers in Substituted Fluoropiperidines
This interactive table presents computationally derived data for various fluorinated piperidine analogues, illustrating the influence of substitution and solvent on conformational preference. This data provides a model for how the energetics of this compound might be analyzed.
Data adapted from computational studies on fluorinated piperidine systems. researchgate.netd-nb.info
Molecular Dynamics Simulations for Structural Insights and Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, capturing atomic motion, conformational changes, and intermolecular interactions in full atomic detail. nih.gov For this compound, MD simulations can offer critical insights into its structural dynamics and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.govpeerj.com
In a typical MD simulation, the molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions. peerj.com The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time, generating a trajectory of atomic coordinates. peerj.com These simulations, often run for nanoseconds to microseconds, can reveal:
Conformational Stability: MD can explore the conformational landscape of the piperidine ring, showing the stability of chair, boat, or twist-boat conformations and the transitions between them.
Solvation Structure: The simulations can detail how water molecules arrange around the solute, forming hydrogen bonds with the keto-oxygen and the sulfonyl-oxygens, which influences the molecule's solubility and reactivity.
Binding Dynamics: If this compound is a potential inhibitor of an enzyme, MD simulations can be used to study its binding to the protein's active site. peerj.comrsc.org These simulations can verify the stability of a docked pose, identify key amino acid residues involved in binding (e.g., lysine (B10760008), tyrosine), and reveal the dynamic nature of the protein-ligand complex. peerj.comrsc.orgrsc.org
By analyzing the MD trajectory, researchers can calculate thermodynamic properties like binding free energies using methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to quantify the strength of interactions. peerj.comrsc.org
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity, such as their chemical reactivity or biological efficacy. For a class of compounds like derivatives of this compound, QSAR can be employed to predict reactivity towards nucleophiles. rsc.orgresearchgate.net
Developing a QSAR model involves several steps:
Dataset Assembly: A series of analogous compounds with varying substituents on the piperidine ring is synthesized, and their reactivity (e.g., reaction rate constant with a model nucleophile) is experimentally measured.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include electronic descriptors (e.g., partial atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. researchgate.net
Validation: The predictive power of the model is rigorously tested using statistical validation techniques and, ideally, by predicting the activity of new, untested compounds.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. rsc.orgrsc.org These methods generate 3D contour maps that visualize regions where modifying steric or electrostatic properties is likely to increase or decrease activity, providing intuitive guidance for designing more or less reactive compounds. rsc.orgresearchgate.net
Elucidation of Electronic and Steric Factors Influencing Chemical Behavior
The chemical behavior of this compound is governed by a delicate balance of electronic and steric factors. nih.govresearchgate.net The sulfonyl fluoride (SO₂F) moiety is a powerful electrophilic "warhead," but its reactivity is modulated by the rest of the molecule. rsc.orgrsc.org
Electronic Factors:
The SO₂F group is highly electrophilic due to the presence of the strongly electron-withdrawing fluorine atom and two oxygen atoms bonded to the central sulfur atom. This makes the sulfur atom susceptible to nucleophilic attack.
The 4-oxo group on the piperidine ring acts as an additional electron-withdrawing group via induction, which can further increase the electrophilicity of the sulfonyl sulfur. Studies on aryl sulfonyl fluorides have shown that electron-withdrawing substituents on the aromatic ring increase reactivity towards nucleophiles. rsc.org A similar effect would be anticipated from the ketone functionality in the piperidine ring.
Steric Factors:
The chair conformation of the piperidine ring places the bulky sulfonyl fluoride group in a specific spatial orientation. The accessibility of the sulfur atom to an incoming nucleophile can be hindered by the axial or equatorial hydrogens on the ring.
Studies on related systems have shown that steric bulk near the reactive center can significantly impact reaction rates. For example, increasing the steric bulk of substituents on sulfonimidoyl fluorides was found to increase their hydrolytic stability. rsc.org Similarly, the steric profile of the piperidine ring in this compound influences its stability and selectivity in reactions. chinesechemsoc.org
Computational studies allow for the decoupling and quantification of these effects, providing a deeper understanding of the factors that control the molecule's stability and reactivity. nih.govrsc.org
Free Volume Theory Applications in Related Systems
Free Volume Theory is a concept used primarily in polymer science to describe the space within a bulk material that is not occupied by the polymer chains themselves. ualberta.caresearchgate.net This "free volume" is crucial for molecular motion, as it provides the space necessary for segments of molecules to move, which governs properties like diffusion and viscosity. ualberta.ca
While not typically applied to small molecules in solution, the principles of Free Volume Theory can be conceptually extended to understand the behavior of this compound in condensed phases, such as within a polymer matrix or when partitioning into a biological membrane. Recent research has applied this theory to hyperbranched poly(aryl piperidine) structures, which are related to the core of this compound. acs.org In these polymer systems, the hyperbranched structure was found to create a high fractional free volume (FFV), which influences properties like water uptake and ion transport. acs.org
By analogy, the size, shape, and packing efficiency of this compound molecules will determine the free volume in its solid or liquid state. This, in turn, would influence its transport properties, such as its diffusion coefficient. The theory provides a framework for understanding how molecular architecture relates to macroscopic properties, offering a different perspective on the mobility and transport of such piperidine derivatives in dense environments. ualberta.ca
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Protocols for 4-Oxopiperidine-1-sulfonyl Fluoride (B91410)
The synthesis of sulfonyl fluorides has traditionally relied on methods such as the conversion of arenesulfonyl chlorides. nih.gov However, recent advancements are paving the way for more efficient and environmentally friendly approaches. A notable development is the one-pot synthesis of sulfonyl fluorides directly from abundant and inexpensive sulfonates or sulfonic acids. nih.gov This method utilizes readily available reagents and proceeds under mild conditions, offering a more sustainable alternative. nih.gov
Another promising strategy involves the use of thiols or disulfides as starting materials. sciencedaily.com This green chemistry approach employs a safe and cost-effective process that generates non-toxic by-products, aligning with the principles of sustainable development. sciencedaily.com The simplification of the synthetic protocol makes the large-scale and safe production of sulfonyl fluorides, including 4-oxopiperidine-1-sulfonyl fluoride, more feasible for industrial and chemical applications. sciencedaily.com Furthermore, the development of catalytic radical fluorosulfonylation of olefins using bench-stable reagents presents another innovative route to access sulfonyl fluorides. nih.gov
Expanding the Scope of Reactivity and Chemoselectivity for the Compound
The sulfonyl fluoride moiety is a key feature of this compound, acting as a "warhead" capable of reacting with various nucleophilic amino acid residues in proteins. nih.gov This reactivity is central to its application in developing covalent inhibitors and chemical probes. nih.govnih.gov Unlike more common electrophiles like acrylamides that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues including serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.govnih.gov
Future research will likely focus on fine-tuning the reactivity and chemoselectivity of the sulfonyl fluoride group. While this compound exhibits slower reaction kinetics compared to sulfonyl fluorides with activating groups, this can be an advantage for achieving greater selectivity. Understanding and controlling the factors that govern its reactivity, such as the electronic environment and steric effects, will be crucial for designing more specific and effective molecular tools. The exploration of multicomponent reactions involving sulfonyl fluorides is also an emerging area that could lead to the rapid generation of diverse and complex molecules. researchgate.net
Rational Design of Next-Generation Molecular Scaffolds and Chemical Motifs
The piperidine (B6355638) ring in this compound provides a versatile scaffold that can be readily modified to create a wide array of molecular structures. whiterose.ac.ukmdpi.com This adaptability is a key advantage in lead-oriented synthesis, an approach that aims to generate libraries of diverse, three-dimensional compounds with properties suitable for biological screening. whiterose.ac.uk By strategically functionalizing the piperidine core, researchers can develop next-generation molecular scaffolds with tailored properties for specific biological targets. mdpi.com
The design of these scaffolds is increasingly guided by computational tools that can predict physicochemical properties and biological activity. core.ac.uk This rational design approach allows for the creation of molecules with improved characteristics, such as enhanced cell permeability and reduced off-target effects. nih.govrsc.org The development of novel chemical motifs based on the this compound framework holds significant promise for drug discovery, offering new avenues for targeting challenging disease pathways. nih.gov
Exploration of New Catalytic Systems for Transformations Involving the Compound
Catalysis plays a pivotal role in expanding the synthetic utility of this compound. Recent years have seen significant progress in the development of catalytic methods for the synthesis and transformation of sulfonyl fluorides. sigmaaldrich.comresearchgate.net These include photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. sigmaaldrich.com
The application of these catalytic systems can enable a variety of chemical transformations, including carbon-carbon and carbon-heteroatom bond formation, leading to a diverse range of carbo- and heterocyclic compounds. sigmaaldrich.com For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of sulfonyl fluorides from aryl bromides and alkenyl triflates. researchgate.netresearchgate.net The development of new and more efficient catalytic systems will be essential for unlocking the full potential of this compound as a building block in organic synthesis. sigmaaldrich.com
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
A deep understanding of the structure and reaction mechanisms of this compound and its derivatives is fundamental to its application in chemical biology and drug discovery. Advanced spectroscopic and analytical techniques are indispensable for this purpose. For example, 19F NMR spectroscopy is a powerful tool for probing the local electronic environment and active-site dynamics of proteins that have been covalently modified by sulfonyl fluoride probes. nih.gov
Mass spectrometry is another crucial technique for identifying the specific amino acid residues that have reacted with the sulfonyl fluoride warhead. nih.gov Detailed mechanistic studies, often aided by computational modeling, can provide insights into the reaction pathways and the factors that govern reactivity and selectivity. researchgate.net The development and application of these advanced analytical methods will continue to be a key area of research, enabling a more precise and detailed understanding of the chemical and biological behavior of this compound.
Q & A
Basic Questions
Q. What are the key synthetic routes for 4-oxopiperidine-1-sulfonyl fluoride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is synthesized via fluorination of the corresponding sulfonyl chloride precursor. Optimization involves controlling reaction temperature (typically 0–25°C) and using anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis. Catalytic bases like triethylamine or N-methylmorpholine enhance fluorination efficiency. Reaction progress is monitored via <sup>19</sup>F NMR to track fluoride incorporation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : To confirm sulfonyl fluoride group presence (δF ~45–55 ppm) and piperidine ring conformation.
- LC-MS (ESI+) : To detect hydrolyzed byproducts (e.g., sulfonic acids) and validate molecular ion peaks ([M+H]<sup>+</sup> at m/z 182).
- TGA/DSC : To assess thermal stability for long-term storage .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use glove boxes or fume hoods to avoid inhalation/contact.
- Wear acid-resistant gloves (e.g., nitrile) and safety goggles.
- Neutralize spills with sodium bicarbonate or calcium carbonate.
- Note: Toxicity data are limited; assume acute irritancy to skin/mucous membranes .
Q. How does this compound react with nucleophilic amino acid residues in proteins?
- Methodological Answer : The sulfonyl fluoride group undergoes SuFEx (Sulfur-Fluoride Exchange) with nucleophiles (e.g., lysine ε-amines, tyrosine hydroxyls) under physiological pH. Reaction kinetics can be quantified via:
- Fluoride release assays : Measure free fluoride ions using ion-selective electrodes.
- MALDI-TOF/MS : Confirm covalent adduct formation on model peptides/proteins .
Advanced Research Questions
Q. How can researchers resolve contradictory reactivity data in SuFEx applications (e.g., stability vs. rapid hydrolysis)?
- Methodological Answer : Contradictions arise from solvent polarity and trace moisture. Mitigate by:
- Controlled humidity experiments : Use Karl Fischer titration to quantify water content in reaction mixtures.
- Competitive kinetics studies : Compare reaction rates with competing nucleophiles (e.g., thiols vs. amines) under buffered conditions (pH 7–9).
- Computational modeling : DFT calculations predict electrophilicity at the sulfur center .
Q. What strategies improve target selectivity of this compound in covalent protein labeling?
- Methodological Answer :
- Proteome-wide profiling : Use isotopic tandem mass tags (TMT) to compare labeling efficiency across cell lysates.
- Activity-based protein profiling (ABPP) : Pair with clickable probes (e.g., alkyne tags) for enrichment and identification via LC-MS/MS.
- Site-directed mutagenesis : Validate target engagement by ablating reactive residues (e.g., K→R mutations) .
Q. How can this compound be integrated into polymer/materials science applications?
- Methodological Answer :
- Step-growth polymerization : React with diols/diamines to form sulfonate-linked polymers. Monitor degree of polymerization via GPC and <sup>19</sup>F NMR.
- Surface functionalization : Immobilize on silica nanoparticles via silanol-SuFEx reactions; characterize grafting density by XPS .
Q. What computational tools predict the metabolic fate of this compound derivatives in drug discovery?
- Methodological Answer :
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate metabolic stability and CYP450 interactions.
- Molecular dynamics (MD) simulations : Model hydrolysis pathways in liver microsomal enzymes (e.g., CYP3A4) .
Data Contradiction Analysis Example
Issue : Conflicting reports on hydrolytic stability in aqueous buffers.
- Resolution :
- Buffer composition : Phosphate buffers accelerate hydrolysis vs. HEPES (pH 7.4, 37°C).
- Ionic strength effects : High salt concentrations stabilize the sulfonyl fluoride group via charge shielding.
- Validation : Parallel experiments using <sup>19</sup>F NMR to quantify degradation half-lives under varied conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
